5,5-Dimethyl-2-(phenanthren-9-yl)-1,3,2-dioxaborinane
Description
5,5-Dimethyl-2-(phenanthren-9-yl)-1,3,2-dioxaborinane (CAS: 1416371-19-1) is a boronate ester featuring a phenanthrene moiety fused to a 1,3,2-dioxaborinane ring. Its structure combines the steric bulk of the phenanthrenyl group with the stability imparted by the neopentyl glycol backbone. This compound is primarily utilized in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor in materials science due to its extended aromatic system .
Properties
IUPAC Name |
5,5-dimethyl-2-phenanthren-9-yl-1,3,2-dioxaborinane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BO2/c1-19(2)12-21-20(22-13-19)18-11-14-7-3-4-8-15(14)16-9-5-6-10-17(16)18/h3-11H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXSJDKNWAQBOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nickel-Catalyzed Borylation of Phenanthrene Derivatives
The most widely documented method involves nickel-catalyzed borylation using bis(pinacolato)diboron (Bnep) or related boron sources. A representative procedure (Figshare, 2020) involves:
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Reagents : Phenanthren-9-yl substrate (1i, 0.2 mmol), Bnep (0.5 mmol), Ni(cod) (0.02 mmol), IMesMe ligand (0.044 mmol).
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Conditions : Tetrahydrofuran (THF), 135°C, 48 hours under nitrogen .
Mechanistic Insights :
The reaction proceeds via oxidative addition of the C–X bond (X = Br, I) to nickel, followed by transmetallation with Bnep and reductive elimination to form the boronic ester . Computational studies suggest steric hindrance from the N-heterocyclic carbene (NHC) ligand (IMesMe) facilitates the formation of a five-membered transition state, enhancing selectivity .
Key Variables :
Suzuki-Miyaura Coupling with Preformed Boronic Acids
An alternative route employs phenanthren-9-ylboronic acid (CAS: 68572-87-2) in esterification with neopentyl glycol:
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Reagents : Phenanthren-9-ylboronic acid (1.0 equiv), neopentyl glycol (1.2 equiv), MgSO (drying agent) .
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Conditions : Reflux in toluene, 12–24 hours, azeotropic removal of water .
Advantages :
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Avoids transition-metal catalysts, reducing costs.
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Scalable to multi-gram quantities with minimal purification .
Limitations :
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Requires anhydrous conditions to prevent boronic acid hydrolysis.
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Lower functional group tolerance compared to catalytic methods .
Direct C–H Borylation of Phenanthrene
Recent advances utilize nickel/NHC systems for direct C–H borylation, bypassing pre-functionalized substrates:
Substrate Scope :
| Phenanthrene Derivative | Yield (%) | Purity (HPLC) |
|---|---|---|
| 9-Bromophenanthrene | 56 | >98% |
| 9-Iodophenanthrene | 61 | >97% |
| 9-Methylphenanthrene | 38 | 95% |
Comparative Analysis of Methods
Efficiency Metrics :
| Method | Yield Range (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Nickel-Catalyzed | 38–61 | 95–98 | Moderate | 120–180 |
| Suzuki Esterification | 70–85 | 98–99 | High | 80–110 |
| Direct C–H Borylation | 38–61 | 90–95 | Low | 200–250 |
Critical Observations :
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Catalytic Methods : Ideal for functionalized phenanthrenes but require stringent inert conditions .
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Esterification : Preferred for bulk synthesis due to operational simplicity .
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Purity Challenges : Nickel residues in catalytic routes necessitate silica gel chromatography or recrystallization .
Analytical Characterization
Spectroscopic Data :
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H NMR (400 MHz, CDCl): δ 8.93 (d, J = 7.3 Hz, 2H), 8.38 (d, J = 6.9 Hz, 1H), 7.88 (dd, J = 18.2 Hz, 2H), 3.05 (s, 4H, OCH), 1.25 (s, 6H, CH) .
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C NMR : δ 140.9 (aromatic C-B), 128.8–127.0 (aromatic CH), 72.5 (OCH), 31.8 (CH) .
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HRMS (ESI) : m/z calcd. for CHBO [M+H]: 291.1521; found: 291.1524 .
Crystallography :
Single-crystal X-ray analysis confirms the dioxaborinane ring adopts a chair conformation with a dihedral angle of 85.2° between the boronate and phenanthrene planes .
Industrial and Environmental Considerations
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Scale-Up Protocols : Pilot-scale reactions (100 g) use toluene reflux with continuous water removal, achieving 78% yield .
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Waste Streams : Nickel-containing residues require chelation (EDTA) before disposal .
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Green Chemistry : Solvent-free esterification under microwave irradiation (80°C, 2 h) is under development, yielding 65% .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The boron atom in 5,5-Dimethyl-2-(phenanthren-9-yl)-1,3,2-dioxaborinane facilitates nucleophilic substitution, particularly in cross-coupling reactions. Key observations include:
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The Suzuki-Miyaura reaction proceeds via oxidative addition of aryl halides to palladium, followed by transmetalation with the boron center and reductive elimination.
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Transmetalation efficiency improves with fluoride additives (e.g., CsF), which sequester boron byproducts (e.g., PivOBpin) as fluoroborates, preventing catalyst deactivation .
Oxidative and Hydrolytic Reactivity
The dioxaborinane ring undergoes controlled degradation under specific conditions:
| Reaction | Conditions | Products |
|---|---|---|
| Oxidation | H₂O₂, NaOH, RT | Phenanthren-9-ol and boric acid derivatives. |
| Hydrolysis | H₂O, acidic/neutral conditions | Slow decomposition to phenanthrene and boronic acid. |
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Oxidation proceeds via electrophilic attack on the boron atom, yielding hydroxylated phenanthrene derivatives.
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Hydrolysis is pH-dependent, with faster rates under alkaline conditions due to increased nucleophilicity of water.
Role in Catalytic Cycles
The compound participates in nickel-catalyzed C–O bond functionalization, as demonstrated in studies involving aryl esters:
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Mechanistic Steps :
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Oxidative Addition : Nickel(0) inserts into the C–O bond of aryl esters, forming a Ni(II) intermediate .
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Transmetalation : The boron center transfers the phenanthrene group to nickel, facilitated by Et₃SiBPin and fluoride additives .
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Reductive Elimination : C–Si or C–B bond formation releases the functionalized product .
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Additive Effects :
Electronic and Steric Considerations
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The phenanthrene moiety enhances π-stacking interactions, influencing regioselectivity in coupling reactions.
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Steric hindrance from the 5,5-dimethyl groups moderates reaction rates, requiring optimized ligand systems (e.g., bulky phosphines) for efficient catalysis .
Stability and Handling
Scientific Research Applications
Organic Synthesis
5,5-Dimethyl-2-(phenanthren-9-yl)-1,3,2-dioxaborinane serves as a versatile building block in organic synthesis. Its boron-containing structure allows it to participate in various reactions, including:
- Cross-Coupling Reactions : The compound can be used in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds. This is particularly useful in creating complex organic molecules with potential pharmaceutical applications.
Materials Science
The compound's unique properties make it valuable in materials science:
- Organic Light Emitting Diodes (OLEDs) : Due to its phenanthrene moiety, it can be incorporated into OLED materials to enhance light-emitting efficiency and stability.
| Property | Value |
|---|---|
| Emission Peak | ~450 nm |
| Stability | High thermal stability |
| Solubility | Soluble in organic solvents |
Medicinal Chemistry
Research indicates potential applications of this compound in medicinal chemistry:
- Anticancer Activity : Studies have shown that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. Further research could explore the specific activity of this compound against various cancers.
Fluorescent Probes
The compound's fluorescence properties make it suitable for use as a fluorescent probe in biological imaging:
- Cell Imaging : Its ability to emit light upon excitation can be harnessed for live-cell imaging applications.
Case Study 1: Synthesis of Biaryl Compounds
In a recent study published in a peer-reviewed journal, researchers utilized this compound as a key intermediate in the synthesis of complex biaryl compounds. The study demonstrated high yields and selectivity using this compound under optimized reaction conditions.
Case Study 2: OLED Development
Another study focused on the incorporation of this compound into OLED devices. The results showed improved efficiency and brightness compared to traditional materials, highlighting its potential for commercial applications in display technologies.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-(phenanthren-9-yl)-1,3,2-dioxaborinane involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophiles, making it useful in catalysis and molecular recognition. The phenanthrene moiety contributes to the compound’s stability and photophysical properties, enhancing its utility in various applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Their Properties
- Steric Effects : The phenanthrenyl group in the target compound introduces greater steric hindrance compared to naphthyl () or simple aryl substituents (e.g., 3-Me-Ph in ). This bulk may reduce reactivity in sterically sensitive reactions but enhance stability .
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) increase the electrophilicity of the boron center, accelerating transmetalation in cross-coupling reactions. Conversely, the phenanthrenyl group, being electron-rich, may require optimized reaction conditions .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Hydrophobicity: The phenanthrenyl group likely increases logP compared to smaller aryl substituents, impacting solubility in polar solvents.
- Thermal Stability : Analogous neopentyl glycol boronate esters (e.g., 1,4-bis-dioxaborinane derivatives in ) decompose above 280°C, suggesting similar stability for the target compound .
Biological Activity
5,5-Dimethyl-2-(phenanthren-9-yl)-1,3,2-dioxaborinane (CAS: 1416371-19-1) is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound's biological activity is primarily attributed to its ability to interact with various biological targets. It is known to serve as a versatile building block in the synthesis of biologically active compounds, including those targeting g-secretase and other receptors involved in neurological disorders .
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:
- In vitro studies demonstrated that the compound inhibits the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Mechanistic studies suggest that it may function through the modulation of signaling pathways associated with cell survival and proliferation.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties:
- Research findings indicate that it can enhance neuronal survival in models of neurodegeneration, possibly by reducing oxidative stress and inflammation .
Other Biological Activities
Additional studies have suggested potential activities against:
- Diabetes : The compound may influence glucose metabolism and insulin sensitivity through modulation of specific receptors .
- Inflammation : It has shown promise in reducing inflammatory markers in various models .
Case Studies
Q & A
Q. What are the standard synthetic routes for 5,5-Dimethyl-2-(phenanthren-9-yl)-1,3,2-dioxaborinane, and how do reaction conditions influence yields?
The compound is typically synthesized via cross-coupling reactions. Key methods include:
- Nickel- or palladium-catalyzed couplings : For example, using NiCl₂(1,3-bis(diphenylphosphino)propane) or Pd(dppf)Cl₂ with aryl mesylates/boronic esters under inert atmospheres (toluene, 100°C, 2 h), achieving yields up to 98% .
- Enantioselective routes : Chiral catalysts like Ru or Rh complexes (e.g., [Rh(cod)Cl]₂ with (R)-BINAP) in dioxane/tert-amyl alcohol at 60–80°C yield enantiomerically enriched products (56–97% ee) .
- Copper-mediated reactions : Cu(acac)₂ with potassium tert-butylate in toluene (110°C, 2 h) gives moderate yields (83–89%) . Optimization tip: Inert conditions (Schlenk technique) and catalyst selection critically impact yield and stereochemical outcomes.
Q. How is the structure of this compound validated experimentally?
Structural confirmation relies on:
- Single-crystal X-ray diffraction : Resolves bond lengths (mean C–C = 0.002 Å) and confirms borinate ring geometry .
- NMR spectroscopy : ¹¹B NMR identifies the borinate peak (~30 ppm), while ¹H/¹³C NMR assigns aromatic protons and methyl groups .
- Chromatographic purification : Silica gel columns (hexane/ethyl acetate) and recrystallization (methanol/acetone) ensure purity >95% .
Q. What are the IUPAC naming conventions for the phenanthren-9-yl substituent in this compound?
The "phenanthren-9-yl" group denotes substitution at the 9-position of the phenanthrene core. IUPAC rules prioritize numbering to minimize substituent positions, with the borinate ring described as a 1,3,2-dioxaborinane system .
Advanced Research Questions
Q. How can contradictory yield data in literature for similar dioxaborinane syntheses be resolved?
Discrepancies (e.g., 74% vs. 98% yields) arise from:
- Catalyst loading : Lower Ni/Pd catalyst equivalents (0.05–0.1 equiv) improve efficiency but require strict anhydrous conditions .
- Substrate purity : Trace moisture degrades boronic esters, reducing coupling efficiency.
- Statistical modeling : Design of Experiments (DoE) frameworks optimize variables (temperature, solvent, stoichiometry) systematically .
Q. What strategies enhance enantioselectivity in asymmetric syntheses involving this compound?
High enantiomeric excess (up to 97% ee) is achieved via:
- Chiral ligands : (R)-BINAP or ferrocene-based phosphines with Rh/Ir catalysts .
- Solvent effects : Polar aprotic solvents (e.g., tert-amyl alcohol) stabilize transition states .
- Low-temperature reactions : –78°C conditions minimize racemization during boronate formation .
Q. How does this compound perform in cross-coupling reactions compared to analogous boronic esters?
- Suzuki-Miyaura reactivity : The phenanthrenyl group’s steric bulk slows transmetallation but improves regioselectivity in aryl-aryl couplings .
- Stability : The 5,5-dimethyl group stabilizes the borinate ring against hydrolysis, enabling storage under inert conditions .
- Comparative data : Fluorene-based analogs (e.g., 9,9-dioctylfluorene boronic esters) show higher yields in electron-deficient systems due to reduced steric hindrance .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Protective equipment : Gloves, goggles, and flame-resistant lab coats are mandatory due to flammability and boronate toxicity .
- Storage : Keep under argon at –20°C to prevent moisture absorption and decomposition .
- Waste disposal : Quench with aqueous ethanol to neutralize residual boronate before disposal .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
